N-[1-(1-ethyl-5-methylpyrazol-4-yl)ethyl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide
Overview
Description
N-[1-(1-ethyl-5-methylpyrazol-4-yl)ethyl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide is a complex organic compound that features a unique combination of pyrazole, thiophene, and oxazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-ethyl-5-methylpyrazol-4-yl)ethyl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and thiophene intermediates, followed by their coupling with the oxazole ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-ethyl-5-methylpyrazol-4-yl)ethyl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for optimizing these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while substitution reactions may introduce new functional groups into the molecule.
Scientific Research Applications
N-[1-(1-ethyl-5-methylpyrazol-4-yl)ethyl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[1-(1-ethyl-5-methylpyrazol-4-yl)ethyl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through various pathways, leading to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(1-methylpyrazol-4-yl)ethyl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide
- N-[1-(1-ethyl-5-methylpyrazol-4-yl)ethyl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide
Uniqueness
This compound stands out due to its unique combination of functional groups and ring structures. This uniqueness contributes to its diverse range of applications and potential biological activities.
Properties
IUPAC Name |
N-[1-(1-ethyl-5-methylpyrazol-4-yl)ethyl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S/c1-4-20-11(3)12(9-17-20)10(2)18-16(21)13-8-14(22-19-13)15-6-5-7-23-15/h5-10H,4H2,1-3H3,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLJOACOJWRFDFV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)C(C)NC(=O)C2=NOC(=C2)C3=CC=CS3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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